![molecular formula C14H11N7O2S B2736897 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034320-47-1](/img/structure/B2736897.png)

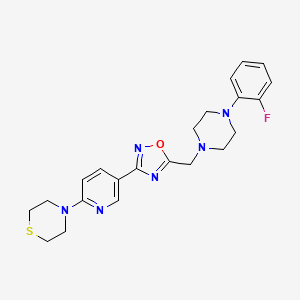

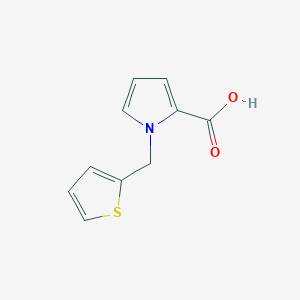

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a small molecule compound designed as a potential inhibitor of falcipain-2 (FP-2), a cysteine protease enzyme found in the malaria parasite Plasmodium falciparum. FP-2 is essential for the parasite’s survival and is considered an attractive target for developing anti-malarial drugs .

Synthesis Analysis

The compound was identified through structure-based virtual screening and enzyme inhibition assays. It belongs to the class of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives. The synthesis involves designing and preparing novel small molecules based on compound 1. These compounds were then evaluated for their inhibitory activity against FP-2 .

Molecular Structure Analysis

The molecular formula of this compound is C14H11N7O2S, with a molecular weight of 341.35 g/mol. The compound features a fused triazolopyrimidine-thienopyrimidine ring system.

Chemical Reactions Analysis

The compound’s inhibitory effect against FP-2 was evaluated, with IC50 values ranging from 1.46 to 11.38 μM. Compound 2a exhibited approximately twice the inhibitory activity compared to the prototype compound 1 .

Physical And Chemical Properties Analysis

- Safety : The compound is not intended for human or veterinary use and is for research purposes only.

科学的研究の応用

Synthesis of Thienopyrimidine Derivatives

- Bhuiyan et al. (2006) described the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006).

Anomalous Cyclization to Triazolopyrimidine Derivatives

- Erkin and Krutikov (2007) investigated structural modifications of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives through anomalous cyclization. This process highlights a unique pathway in the synthesis of such compounds (Erkin & Krutikov, 2007).

Heterocondensation for Triazolopyrimidines Synthesis

- The work by Wamhoff et al. (1993) focused on the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, revealing the versatility of these compounds in chemical synthesis and the potential for developing new pharmaceuticals (Wamhoff, Kroth, & Strauch, 1993).

Preparation of Thieno[2,3-e][1,2,4]Triazolopyrimidin-5(4H)-ones

- Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through a multi-step synthesis involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, showcasing the compound's applicability in heterocyclic chemistry (Davoodnia et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of triazolopyrimidine derivatives in medical research (Rahmouni et al., 2016).

Antitumor Activity through Dimroth Rearrangement

- Lauria et al. (2013) explored an unusual Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, indicating the compound's significance in developing anticancer therapies (Lauria et al., 2013).

作用機序

特性

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTAJNYTZCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

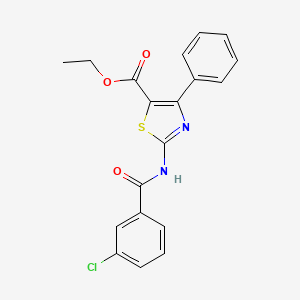

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)

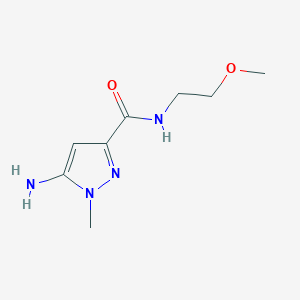

![1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one](/img/structure/B2736820.png)

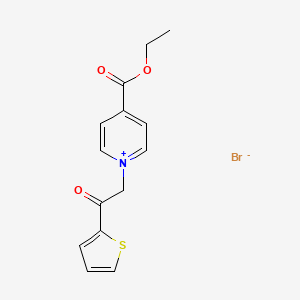

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)

![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)

![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)